![molecular formula C13H17NO5 B4267985 ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate](/img/structure/B4267985.png)
ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate
Overview
Description
Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate is an organic compound used in scientific research. This compound is synthesized through a series of chemical reactions and has various applications in the field of chemistry and biology.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate is not well understood. However, it is believed that this compound interacts with specific proteins or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate has various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and analgesic properties. Additionally, this compound has been shown to exhibit antibacterial and antifungal properties. Furthermore, this compound has been shown to have potential anticancer activity.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate in lab experiments include its high purity, stability, and ease of use. However, some limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the use of ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate in scientific research. These include the development of new synthetic methods for this compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, this compound can be used as a reference standard in the development of new analytical methods for the detection and quantification of other organic compounds.
Scientific Research Applications
Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate has various applications in scientific research. This compound is used as a precursor in the synthesis of other organic compounds. It is also used as a reagent in the preparation of various drugs and pharmaceuticals. Additionally, this compound is used as a reference standard in analytical chemistry and is used in the development of analytical methods for the detection and quantification of other organic compounds.
properties
IUPAC Name |
ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-18-12(15)13(3,4)19-11-7-6-9(2)8-10(11)14(16)17/h6-8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQRKQLMVKILEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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